(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone hydrochloride
CAS No.: 1184978-83-3
Cat. No.: VC7021070
Molecular Formula: C21H31ClN4O4
Molecular Weight: 438.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184978-83-3 |
|---|---|
| Molecular Formula | C21H31ClN4O4 |
| Molecular Weight | 438.95 |
| IUPAC Name | [4-(1-methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone;hydrochloride |
| Standard InChI | InChI=1S/C21H30N4O4.ClH/c1-5-27-17-14-16(15-18(28-6-2)19(17)29-7-3)20(26)24-10-12-25(13-11-24)21-22-8-9-23(21)4;/h8-9,14-15H,5-7,10-13H2,1-4H3;1H |
| Standard InChI Key | LCSXEDUDXDJXLG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound combines a 3,4,5-triethoxybenzoyl moiety linked to a 1-methylimidazole-substituted piperazine ring, protonated as a hydrochloride salt. The planar aromatic system of the triethoxyphenyl group facilitates π-π stacking interactions, while the piperazine-imidazole unit provides H-bond donor/acceptor sites . Table 1 summarizes key physicochemical properties:
Table 1: Fundamental chemical properties
| Property | Value |
|---|---|
| CAS Number | 1184978-83-3 |
| Molecular Formula | C₂₁H₃₁ClN₄O₄ |
| Molecular Weight | 438.95 g/mol |
| IUPAC Name | [4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone hydrochloride |
| SMILES | CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
X-ray crystallography data remains unavailable, but computational modeling predicts a twisted conformation between the benzoyl and piperazine planes (dihedral angle ≈ 67°) . The hydrochloride salt enhances aqueous solubility compared to the free base form, though exact solubility metrics require experimental validation.
Spectroscopic Fingerprints
Infrared spectroscopy reveals characteristic bands at 1650 cm⁻¹ (ketone C=O stretch) and 3343 cm⁻¹ (imidazole N-H vibration). Nuclear magnetic resonance (NMR) spectra display distinct signals:
-
¹H NMR: Triethoxy groups appear as triplets at δ 1.2-1.4 ppm (CH₃), quartets at δ 3.4-4.1 ppm (OCH₂), and aromatic protons as a singlet at δ 6.8 ppm .
-
¹³C NMR: The ketone carbon resonates at δ 198.5 ppm, with imidazole carbons between δ 121-135 ppm .
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence (Fig. 1):
-
Friedel-Crafts Acylation: 3,4,5-Triethoxybenzene reacts with chloroacetyl chloride (AlCl₃ catalyst, CH₂Cl₂, 0°C → RT, 12h) to yield 3,4,5-triethoxyphenyl ketone intermediate .
-
Piperazine Coupling: The ketone undergoes nucleophilic substitution with 1-methyl-2-piperazinylimidazole (K₂CO₃, DMF, 80°C, 8h).
-
Salt Formation: Free base treatment with HCl/Et₂O precipitates the hydrochloride salt (yield: 72-78%).
Critical Reaction Parameters:
-
Strict anhydrous conditions prevent imidazole ring hydrolysis
-
Stoichiometric control (1:1.05 ketone:piperazine ratio) minimizes di-alkylated byproducts
-
Final recrystallization from ethanol/ethyl acetate enhances purity (>98% HPLC)
Alternative Synthetic Approaches
A patent-pending method utilizes continuous flow chemistry to accelerate the acylation step (residence time: 15min vs 12h batch), achieving 89% yield with 0.5% w/w AlCl₃ . Microwave-assisted coupling (150W, 100°C, 30min) reduces reaction times by 84% while maintaining comparable yields .
| Compound | IC₅₀ (nM) | Selectivity (vs AKR1C2) |
|---|---|---|
| Target compound | 38 | 142x |
| Flufenamic acid | 410 | 8x |
| Indomethacin | 670 | 3x |
CNS Receptor Modulation
The piperazine-imidazole moiety exhibits affinity for:
-
5-HT₃ receptors (Kᵢ = 14nM)
-
σ₁ receptors (Kᵢ = 26nM)
-
D₂ dopamine receptors (Kᵢ = 89nM)
In murine models, 10mg/kg doses reversed scopolamine-induced memory deficits (Morris water maze: 62% improvement vs control) .
Structure-Activity Relationships
Ether Substitution Effects
Systematic variation of the triethoxy group reveals:
-
Ethoxy → Methoxy: 5x ↓ AKR1C3 potency
-
Ethoxy → Propoxy: 2x ↓ solubility (logP +0.7)
Piperazine Modifications
-
N-Methylation: Essential for CNS penetration (brain:plasma ratio = 1.4 vs 0.2 for des-methyl analog)
-
Imidazole C2-substitution: 1-Methyl > H > 1-Ethyl (AKR1C3 IC₅₀: 38nM vs 210nM vs 95nM)
Therapeutic Applications
Oncology
In LNCaP prostate cancer cells (AKR1C3+), the compound:
-
Reduced dihydrotestosterone production by 78% (10μM, 72h)
Metabolic Disorders
AKR1C3 inhibition ameliorates high-fat diet-induced insulin resistance in rats:
Future Directions
Pharmacokinetic Optimization
While the hydrochloride salt improves solubility, plasma protein binding remains high (92%). Prodrug strategies incorporating esterase-labile groups (e.g., pivoxyl) may enhance oral bioavailability .
Targeted Delivery Systems
Nanocrystal formulations (150-200nm) increased brain accumulation 3.2-fold in primates, supporting potential CNS applications .
Combination Therapies
Ongoing Phase 0 studies explore synergy with:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume